molecular formula C28H21BrClN3O6S B12043591 [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate CAS No. 477733-15-6

[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

Cat. No.: B12043591
CAS No.: 477733-15-6
M. Wt: 642.9 g/mol
InChI Key: UCUQVNRBVCSEJX-KBVAKVRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-chlorophenylsulfonyl chloride with 2-aminobenzoyl hydrazine under controlled conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the final product.

    Bromination: The final step involves the bromination of the product using bromine or a brominating agent to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and bromobenzoate groups.

    Reduction: Reduction reactions can target the sulfonyl and benzoyl groups, leading to the formation of corresponding amines and alcohols.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of carboxylic acids and ketones

    Reduction: Formation of amines and alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for the development of new compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving abnormal protein functions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activities. This binding can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Proteins: It can bind to proteins, affecting their structure and function.

    Cellular pathways: The compound can modulate cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] benzoate
  • [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate

Uniqueness

The uniqueness of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate lies in its specific combination of functional groups. The presence of the bromobenzoate group, along with the sulfonyl and benzoyl groups, provides distinct chemical properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

477733-15-6

Molecular Formula

C28H21BrClN3O6S

Molecular Weight

642.9 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C28H21BrClN3O6S/c1-38-26-15-18(9-14-25(26)39-28(35)19-5-4-6-20(29)16-19)17-31-32-27(34)23-7-2-3-8-24(23)33-40(36,37)22-12-10-21(30)11-13-22/h2-17,33H,1H3,(H,32,34)/b31-17+

InChI Key

UCUQVNRBVCSEJX-KBVAKVRCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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